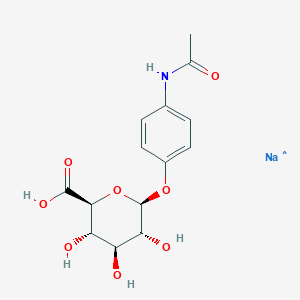![molecular formula C8H10N2O B12823789 3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12823789.png)
3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is a heterocyclic compound that features both imidazole and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides at the exocyclic nitrogen atom, forming 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]-oxazinium bromides . These intermediates can then be treated with acetic anhydride to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazine derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to different hydrogenated products.
Substitution: The vinyl group and other positions on the rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives, while substitution reactions can introduce various functional groups onto the imidazole or oxazine rings.
Scientific Research Applications
3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include those related to signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine
- 1,3-Diaryl-5,6-dihydro-8H-imidazo[2,1-c][1,4]-oxazinium bromides
Uniqueness
3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is unique due to its vinyl group, which provides additional reactivity and potential for further functionalization. This distinguishes it from similar compounds that may lack this functional group or have different substituents.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-ethenyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine |
InChI |
InChI=1S/C8H10N2O/c1-2-7-5-9-8-6-11-4-3-10(7)8/h2,5H,1,3-4,6H2 |
InChI Key |
UUWHJEUKSJTWOV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=C2N1CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B12823714.png)
![1-(2-Methyl-1H-benzo[d]imidazol-5-yl)urea](/img/structure/B12823722.png)











